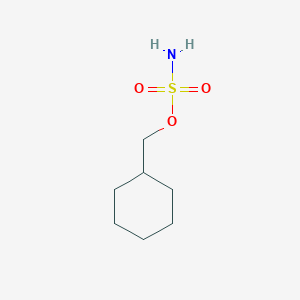

Cyclohexylmethyl sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclohexylmethyl sulfamate is a sulfamate-containing arylamide derivative characterized by a cyclohexylmethyl group attached to a sulfamate (-OSO₂NH₂) moiety. Its synthesis involves condensation reactions, with structural confirmation via ¹H NMR, ¹³C NMR, IR, and LC–MS analyses . Notably, the compound exhibits potent steroid sulfatase (STS) inhibitory activity, particularly in its free sulfamate form (compound 1j), which acts in a dose-dependent manner. The cyclohexyl group is critical for enhancing activity compared to smaller analogs like cyclopentyl derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethyl sulfamate can be synthesized through the reaction of cyclohexylmethyl alcohol with sulfamoyl chloride in the presence of a base. The reaction typically occurs under mild conditions and can be facilitated by phase-transfer catalysts to improve yield and reaction rate . The general reaction is as follows: [ \text{Cyclohexylmethyl alcohol} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is crucial to ensure high purity and quality for industrial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

Cyclohexylmethyl sulfamate undergoes hydrolysis under acidic or basic conditions, yielding sulfamic acid derivatives and cyclohexylmethylamine. Key findings include:

-

Acidic Hydrolysis : At pH < 3, the sulfamate bond cleaves to form cyclohexylmethylammonium sulfate.

-

Basic Hydrolysis : At pH > 10, the reaction produces sulfamate ions and cyclohexylmethanol .

-

Stability : Comparative studies show sulfamates exhibit <5% hydrolysis in neutral buffers (pH 7.4, 37°C) over 4 days, outperforming chloroacetamides (25%) and sulfonates (75%) .

Nucleophilic Substitution

The sulfamate group acts as an electrophile, reacting with thiols and amines:

-

Thiol Reactivity :

-

This compound reacts with glutathione (GSH) at pH 8 (14°C), forming stable adducts with a half-life (t1/2) of ~8 hours, comparable to ibrutinib-based sulfamates .

-

Kinetic studies reveal second-order rate constants (kinact) of 2.41 s−1 for analogous sulfamates, indicating efficient covalent bond formation .

-

-

Amine Substitution :

Catalytic Cyclization

Palladium-catalyzed oxidative cyclization enables the formation of bicyclic products:

-

Efficiency : Scalable reactions (up to 45-fold) achieve 56% yield for hex-3-en-1-yl sulfamate analogs, producing trans/cis product mixtures (6:1 ratio) .

Enzymatic Interactions

This compound derivatives show potential as enzyme inhibitors:

-

Steroid Sulfatase (STS) Inhibition :

-

Irreversible Inactivation : Sulfamates transfer their sulfamoyl group to catalytic residues, mimicking steroidal inhibitors like EMATE .

Electrophilic Reactivity

The compound participates in electrophilic adduct formation with biomolecules:

-

Lysozyme Adducts : Cyclohexylmethyl-dialdehydes form pyrrole adducts with lysine residues under physiological conditions (20°C, MeOH/H2O), detected via HRESIMS .

-

Nucleophilic Quenching : Methanol and water compete in adduct formation, with mixed hydroxy-methoxy products observed .

Synthetic Methodology

Key synthesis routes include:

-

Tertiary Amine-Mediated Synthesis :

-

Post-Synthesis Modifications :

Comparative Reactivity Data

Scientific Research Applications

Cyclohexylmethyl sulfamate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral properties.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations

Mechanism of Action

The mechanism of action of cyclohexylmethyl sulfamate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress responses . Additionally, it can modulate signaling pathways such as NFκB, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogs: Sulfonamides and Sulfamates

Sulfonamides

Sulfonamides (RSO₂NR'R'') share structural similarities with sulfamates (ROSO₂NR'R''), as both contain nitrogen-sulfur bonds. However, sulfamates have an additional oxygen atom, enabling distinct electronic distributions. Both groups mimic phosphate moieties, allowing them to inhibit enzymes like carbonic anhydrase and acetylcholinesterase . For example:

- Sulfamethoxazole-related compounds (e.g., 5-Methylisoxazol-3-amine, C₆H₈N₂O₂S) are sulfonamides used as antibiotics but lack the sulfamate group’s STS inhibitory potency .

Sodium Cyclamate

Sodium cyclamate (cyclohexylsulfamic acid sodium salt) is a sulfamate derivative with a cyclohexyl group but lacks the methyl linkage present in cyclohexylmethyl sulfamate. It is primarily a sweetener, highlighting how minor structural differences drastically alter application.

Functional Group Analogs: Sulfonates and Phosphonates

Sulfonates

Sulfonate analogs (RSO₃⁻) lack the amine group in sulfamates, reducing their enzyme-binding affinity.

Phosphonates

Cyclohexyl methyl methylphosphonate (C₈H₁₇O₃P) replaces the sulfamate with a phosphonate group.

N-Substituted Sulfamates

N-alkylation of the sulfamate group reduces activity. This compound’s free NH₂ group is essential for STS inhibition, as N-substituted analogs (e.g., 3j in ) show diminished potency .

Steroid-Based Sulfamates

EMATE derivatives (e.g., steroid-linked cyclic sulfamates) exhibit STS inhibition but require a steroid backbone for targeting.

Biological Activity

Cyclohexylmethyl sulfamate (CMS) is an organic compound that has garnered attention in medicinal chemistry due to its unique biological properties. This article provides a comprehensive overview of the biological activity of CMS, including its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a methyl sulfamate moiety. The molecular formula is C₇H₁₄N₁O₂S, with notable functional groups that contribute to its reactivity and biological activity. The sulfonamide functionality is particularly significant, as it has been associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of sulfamates have shown efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 5 µM to 10 µM, indicating their potency against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Sulfamates

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| NP 1 (Sulfamoyl adenosine) | 10 | Staphylococcus aureus |

| NP 2 (Sulfamoyl-2-chloroadenosine) | 5 | Escherichia coli |

Anti-Viral Activity

This compound derivatives have also been investigated for their antiviral properties. A study focused on acetylarylamine-S-DACO derivatives, which include cyclohexyl substitutions, demonstrated significant activity against Zika virus (ZIKV). The compound exhibited an effective concentration (EC50) of approximately 7.65 µM in inhibiting plaque formation in Vero cells, with a selectivity index greater than 26, indicating low cytotoxicity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Sulfamates often act as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes. For instance, certain sulfamate derivatives have shown to inhibit CA with Ki values ranging from 65-234 nM, highlighting their potential as therapeutic agents targeting enzyme activity .

- Modulation of Cellular Pathways : The introduction of the cyclohexyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets. This property can lead to altered signaling pathways within cells, contributing to the observed biological effects.

Case Studies

In a notable case study involving synthetic cannabinoids, the pharmacokinetics and metabolic pathways were evaluated using male Sprague-Dawley rats. Although this study did not directly involve this compound, it provided insights into how structurally similar compounds are metabolized and their subsequent biological impacts .

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

cyclohexylmethyl sulfamate |

InChI |

InChI=1S/C7H15NO3S/c8-12(9,10)11-6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |

InChI Key |

ISOXZEXYFPMWRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COS(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.